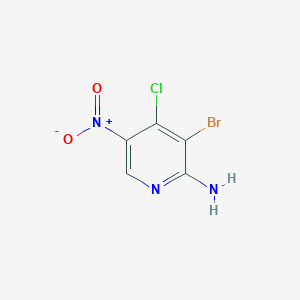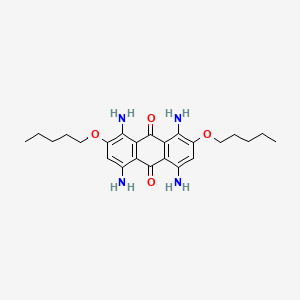
1,4,5,8-Tetraamino-2,7-bis(pentyloxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,8-Tetraamino-2,7-bis(pentyloxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C28H24N4O4 This compound is characterized by its anthracene core, which is substituted with amino groups and pentyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(pentyloxy)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione as the starting material.
Amination: The anthracene-9,10-dione undergoes amination at the 1,4,5,8 positions using suitable amine reagents under controlled conditions.
Etherification: The pentyloxy groups are introduced at the 2,7 positions through etherification reactions using appropriate alkyl halides and base catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(pentyloxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino and pentyloxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,4,5,8-Tetraamino-2,7-bis(pentyloxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(pentyloxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione: Similar structure with p-tolyloxy groups instead of pentyloxy groups.
1,4,5,8-Tetraamino-2,7-bis(methoxy)anthracene-9,10-dione: Contains methoxy groups instead of pentyloxy groups.
1,4,5,8-Tetraamino-2,7-bis(ethoxy)anthracene-9,10-dione: Features ethoxy groups in place of pentyloxy groups.
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(pentyloxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Propriétés
Numéro CAS |
88601-65-4 |
|---|---|
Formule moléculaire |
C24H32N4O4 |
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
1,4,5,8-tetraamino-2,7-dipentoxyanthracene-9,10-dione |
InChI |
InChI=1S/C24H32N4O4/c1-3-5-7-9-31-15-11-13(25)17-19(21(15)27)24(30)20-18(23(17)29)14(26)12-16(22(20)28)32-10-8-6-4-2/h11-12H,3-10,25-28H2,1-2H3 |
Clé InChI |
GYCYYRVKTMGIQH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)OCCCCC)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran](/img/structure/B15251083.png)
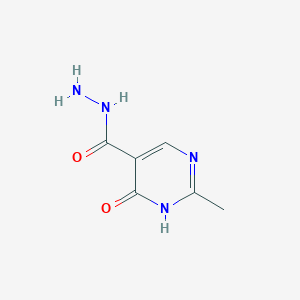
![(1'R,3a'R,4a'R,8a'R,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyldecahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide](/img/structure/B15251094.png)
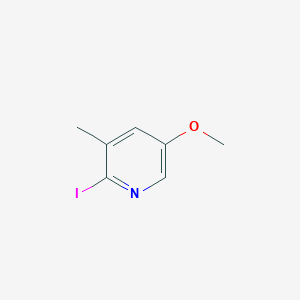

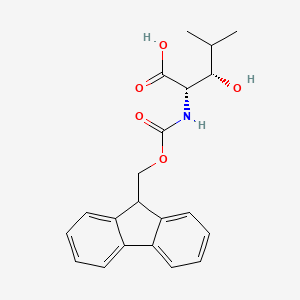
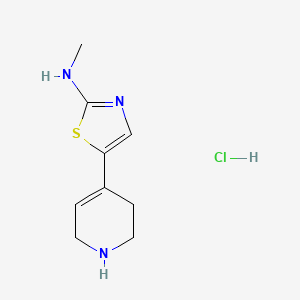
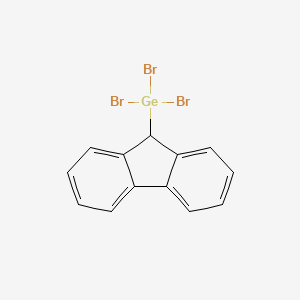
![2-([2,4'-Bipyridin]-3-yl)acetonitrile](/img/structure/B15251120.png)

